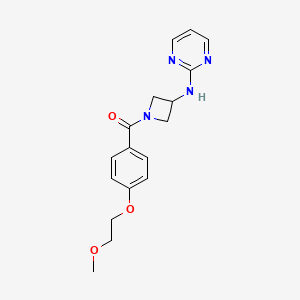
(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, where key functional groups are introduced or modified to achieve the desired structure. For example, a study detailed the synthesis of a structurally similar compound by single-crystal X-ray diffraction, highlighting the methods for forming such complex molecules (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003). This process typically involves stepwise reactions, each carefully designed to add specific groups to the molecule without interfering with existing structures.
Molecular Structure Analysis
The molecular structure of compounds like "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound provided insights into the arrangement of its atoms and the spatial orientation of its functional groups, which can have significant effects on its chemical reactivity and interactions (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such compounds involves studying their reactivity with different reagents and under various conditions. Research into similar molecules has shown how modifications in the molecular structure can influence reactivity, providing a basis for predicting how "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" might behave in chemical reactions (Dejaegher & De Kimpe, 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds have provided detailed analyses of their physical properties, which can be used to infer those of "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" (Cao, Dong, Shen, & Dong, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental to understanding a compound's potential applications. Research on compounds with similar structures can provide valuable insights into the chemical behavior of "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" and its potential as a functional material in various chemical processes (Huang et al., 2021).
科学的研究の応用
Structural Analysis and Synthesis
The compound (4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, while not directly mentioned, is closely related to compounds that have been synthesized and structurally investigated, providing insights into their potential applications. For instance, the synthesis and structural investigation of similar complex molecules have been conducted to understand their crystalline structure and molecular interactions, which can inform the design of new compounds with specific desired properties (Akkurt et al., 2003).
Potential in Imaging and Parkinson's Disease Research
A compound closely related to (4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, specifically synthesized for positron emission tomography (PET) imaging, shows promise in the study of Parkinson's disease by targeting LRRK2 enzyme imaging (Wang et al., 2017). This highlights the potential of related compounds in biomedical imaging and neurodegenerative disease research.
Antimicrobial Activity
Compounds bearing a similar structure have been synthesized and shown to exhibit antimicrobial activity, suggesting that (4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone could potentially be explored for its antimicrobial properties. The development of new derivatives has been guided by the synthesis of such molecules, with some showing high activity against microbial strains, indicating the potential for developing new antimicrobial agents (Kumar et al., 2012).
Cancer Research
The study of compounds from the phenstatin family, to which (4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is structurally related, has provided insights into mechanisms of cytotoxicity, including tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction in cancer cells. This research underscores the potential for such compounds in the development of new anticancer therapies (Magalhães et al., 2013).
Synthesis and Chemical Properties
Research on related molecules has explored their synthesis and reaction mechanisms, leading to the development of highly functionalized compounds. This includes studies on the rearrangement of azetidinones and the synthesis of novel compounds through electrochemical and other synthetic methods, indicating a broad range of potential chemical and pharmaceutical applications (Dejaegher & de Kimpe, 2004).
特性
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-9-10-24-15-5-3-13(4-6-15)16(22)21-11-14(12-21)20-17-18-7-2-8-19-17/h2-8,14H,9-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQOHWWWXVZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

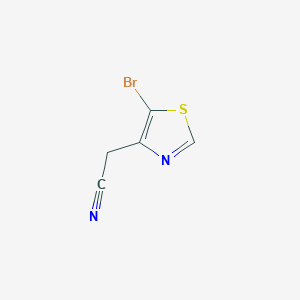
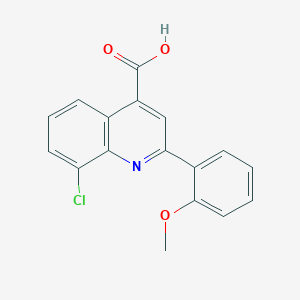
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
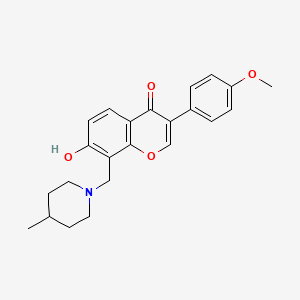
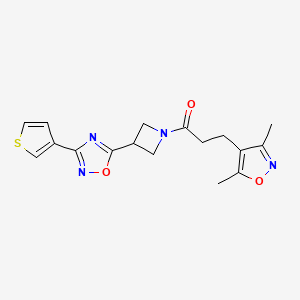

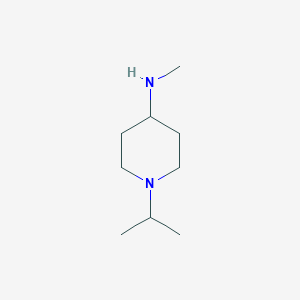
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)


